

protocol for odorless Swern oxidation using Dodecyl methyl sulfoxide

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Compound of Interest

Compound Name: Dodecyl methyl sulfoxide

Cat. No.: B1580661

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Odorless Swern Oxidation Protocol Using Dodecyl Methyl Sulfoxide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Swern oxidation is a widely utilized method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3][4] A significant drawback of the traditional Swern protocol is the production of the volatile and malodorous byproduct, dimethyl sulfide (DMS).[1][4] This application note details a modified, odorless Swern oxidation protocol that employs **dodecyl methyl sulfoxide** as a substitute for dimethyl sulfoxide (DMSO).[5][6] This substitution results in the formation of the non-volatile and odorless dodecyl methyl sulfide, significantly improving the laboratory environment and aligning with green chemistry principles.[5][6] The modified protocol maintains the mild reaction conditions and high yields characteristic of the Swern oxidation.[6]

Advantages of the Odorless Protocol

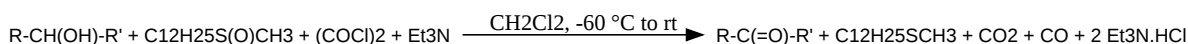
- **Odor-Free:** Eliminates the pungent smell of dimethyl sulfide, creating a safer and more pleasant working environment.

- High Yields: Consistently provides high yields for the oxidation of a variety of primary and secondary alcohols.[6]
- Mild Conditions: The reaction is performed at low temperatures, making it suitable for substrates with sensitive functional groups.[1]
- Simplified Workup: The dodecyl methyl sulfide byproduct is less volatile and can be more easily separated from the product.[7]

Reaction and Mechanism

The overall reaction involves the activation of **dodecyl methyl sulfoxide** with oxalyl chloride, followed by reaction with the alcohol and subsequent elimination induced by a hindered base, typically triethylamine, to yield the corresponding carbonyl compound.

Reaction Scheme

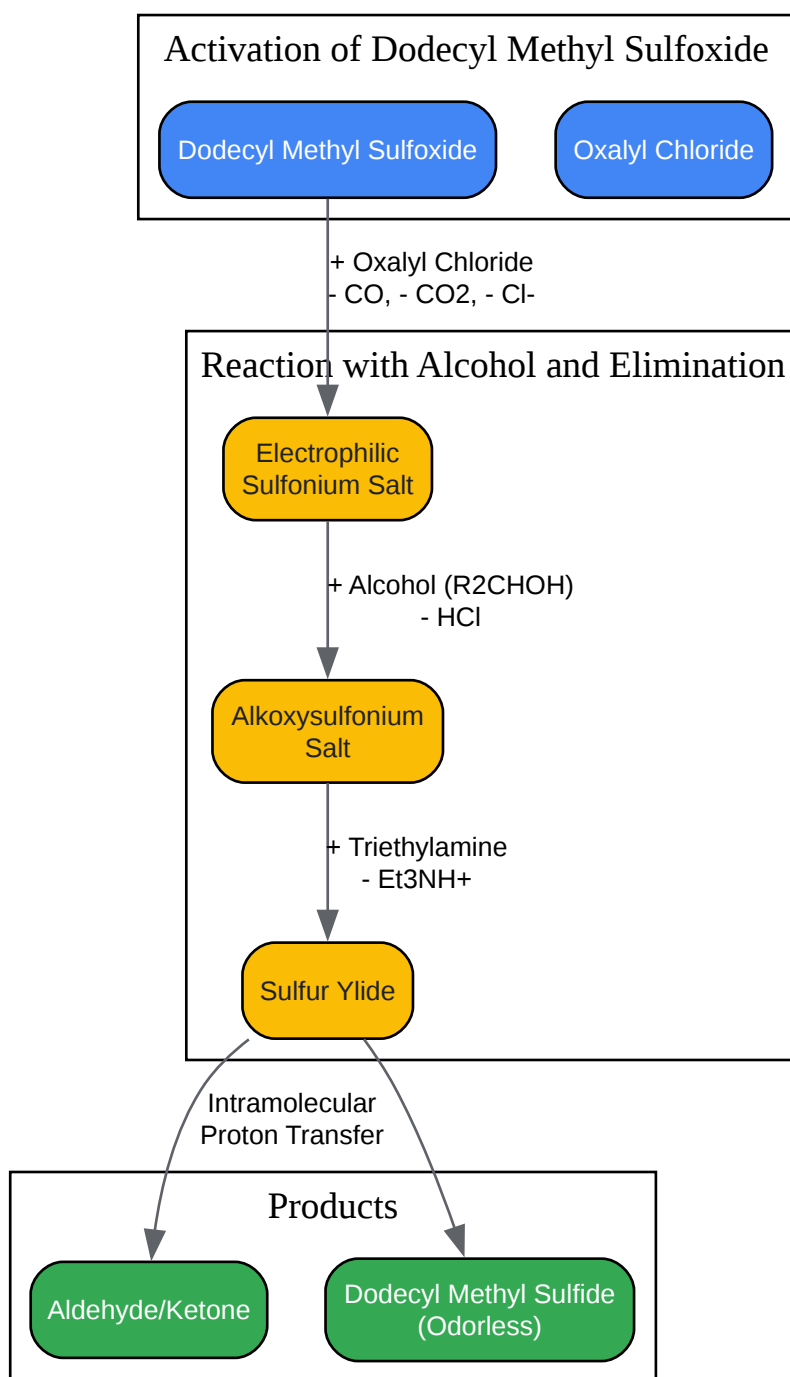


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Caption: General reaction scheme for the odorless Swern oxidation.

Mechanism of Action

The reaction proceeds through the formation of an electrophilic sulfur species, which reacts with the alcohol to form an alkoxysulfonium salt. A base-mediated elimination then yields the final carbonyl product.



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Caption: Mechanism of the odorless Swern oxidation.

Experimental Protocol

This protocol is adapted from the procedure described by Ohsugi et al.[6]

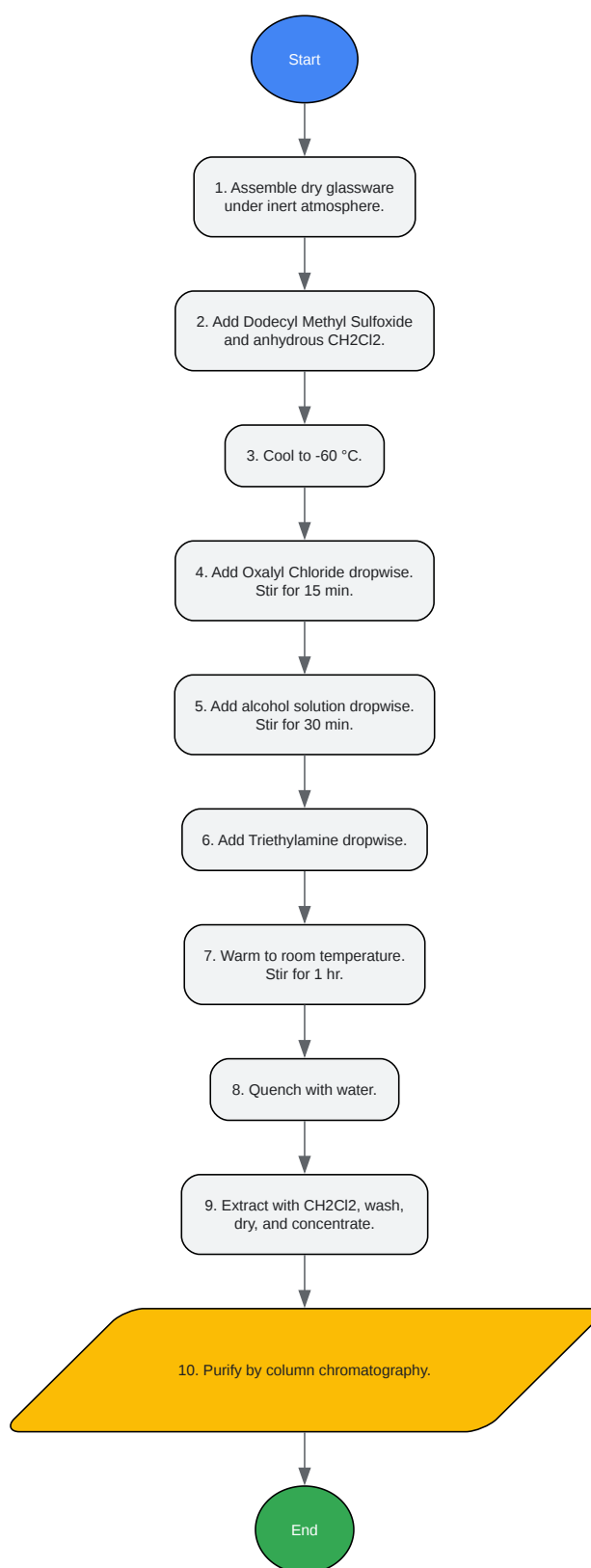
Materials

- **Dodecyl methyl sulfoxide**
- Oxalyl chloride (2.0 M solution in CH₂Cl₂)
- Anhydrous dichloromethane (CH₂Cl₂)
- Alcohol substrate
- Triethylamine (Et₃N), freshly distilled
- Argon or Nitrogen for inert atmosphere
- Standard glassware for anhydrous reactions

Procedure

- **Reaction Setup:** A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with **dodecyl methyl sulfoxide** (1.2 equivalents).
- **Solvent Addition:** Anhydrous dichloromethane is added to dissolve the sulfoxide.
- **Cooling:** The flask is cooled to -60 °C using a dry ice/acetone bath.
- **Activation:** A solution of oxalyl chloride (1.2 equivalents) in dichloromethane is added dropwise to the stirred solution, maintaining the temperature below -50 °C. The mixture is stirred for 15 minutes.
- **Alcohol Addition:** A solution of the alcohol (1.0 equivalent) in dichloromethane is added dropwise, again keeping the temperature below -50 °C. The reaction is stirred for 30 minutes.
- **Base Addition:** Freshly distilled triethylamine (3.0 equivalents) is added dropwise to the reaction mixture.

- **Warming and Quenching:** The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is then quenched by the addition of water.
- **Workup:** The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel.



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Caption: Experimental workflow for the odorless Swern oxidation.

Data Presentation: Substrate Scope and Yields

The odorless Swern oxidation using **dodecyl methyl sulfoxide** is effective for a range of primary and secondary alcohols, affording the corresponding aldehydes and ketones in high yields. The following table summarizes the results obtained by Ohsugi et al.^[6]

Entry	Substrate (Alcohol)	Product (Aldehyde/Ketone)	Time (h)	Yield (%)
1	Benzyl alcohol	Benzaldehyde	1	95
2	4-Methoxybenzyl alcohol	4-Methoxybenzaldehyde	1	98
3	4-Nitrobenzyl alcohol	4-Nitrobenzaldehyde	1	96
4	Cinnamyl alcohol	Cinnamaldehyde	1	93
5	1-Dodecanol	Dodecanal	1.5	92
6	Cyclohexanol	Cyclohexanone	1	94
7	2-Octanol	2-Octanone	1.5	91
8	Borneol	Camphor	1.5	90

Conclusion

The use of **dodecyl methyl sulfoxide** in the Swern oxidation presents a significant improvement over the traditional method by eliminating the formation of malodorous byproducts. This protocol offers a practical, efficient, and more environmentally friendly approach for the oxidation of alcohols, making it a valuable tool for researchers in organic synthesis and drug development.

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